molecular formula C15H10BrClN2OS B5220064 4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B5220064
M. Wt: 381.7 g/mol
InChI Key: NTVLCJCBNSPHBS-UHFFFAOYSA-N
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Description

4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties attached to a benzothiophene core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced via halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or thionyl chloride.

    Attachment of Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzothiophene core.

    Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-3-CHLORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-3-chloro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c16-10-2-1-3-11-12(10)13(17)14(21-11)15(20)19-8-9-4-6-18-7-5-9/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVLCJCBNSPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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